1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that features a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the piperazine and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as ketones, to alcohols.
Substitution: This reaction can introduce new functional groups into the molecule, potentially enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study various biological pathways.
Medicine: Its potential pharmacological properties make it a candidate for drug development, particularly for targeting neurological and psychiatric disorders.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies, including molecular docking and in vitro assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
Uniqueness
1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its specific structural features, such as the thienopyrimidine core and the combination of piperazine and methoxyphenyl groups. These features may confer distinct pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C24H30N4O4S |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H30N4O4S/c1-17(2)8-10-27-23(30)22-20(9-15-33-22)28(24(27)31)16-21(29)26-13-11-25(12-14-26)18-4-6-19(32-3)7-5-18/h4-7,9,15,17H,8,10-14,16H2,1-3H3 |
InChI Key |
IASZCGYRQSUVGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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